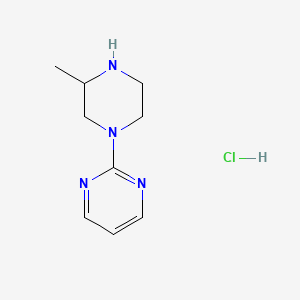
2-(3-Methylpiperazin-1-yl)pyrimidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methylpiperazin-1-yl)pyrimidine hydrochloride is a heterocyclic compound that combines a pyrimidine ring with a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both pyrimidine and piperazine rings in its structure makes it a versatile scaffold for drug design and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylpiperazin-1-yl)pyrimidine hydrochloride typically involves the reaction of 2-chloropyrimidine with 3-methylpiperazine. The reaction is usually carried out in the presence of a base such as sodium carbonate or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dichloromethane. The reaction mixture is stirred at elevated temperatures, typically around 80-100°C, for several hours to ensure complete conversion. The resulting product is then purified by recrystallization or column chromatography to obtain the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yields, and reduced reaction times. The use of automated systems also minimizes human error and ensures consistent product quality.
化学反应分析
Types of Reactions
2-(3-Methylpiperazin-1-yl)pyrimidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The pyrimidine ring can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine moiety.
Cyclization Reactions: The compound can form cyclic derivatives through intramolecular cyclization reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF).
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can modify the functional groups on the piperazine ring.
科学研究应用
2-(3-Methylpiperazin-1-yl)pyrimidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its potential as a ligand.
Medicine: It is investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
作用机制
The mechanism of action of 2-(3-Methylpiperazin-1-yl)pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
相似化合物的比较
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine: This compound is similar in structure but has a phenyl group instead of a methyl group on the piperazine ring.
4-(3-Methylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidine: This compound has a methylsulfanyl group on the pyrimidine ring, adding different chemical properties.
Uniqueness
2-(3-Methylpiperazin-1-yl)pyrimidine hydrochloride is unique due to its specific combination of the pyrimidine and piperazine rings, which imparts distinct pharmacological properties. The presence of the methyl group on the piperazine ring can influence its binding affinity and selectivity towards various biological targets, making it a valuable compound for drug discovery and development .
属性
分子式 |
C9H15ClN4 |
|---|---|
分子量 |
214.69 g/mol |
IUPAC 名称 |
2-(3-methylpiperazin-1-yl)pyrimidine;hydrochloride |
InChI |
InChI=1S/C9H14N4.ClH/c1-8-7-13(6-5-10-8)9-11-3-2-4-12-9;/h2-4,8,10H,5-7H2,1H3;1H |
InChI 键 |
QRWNGZPRWHFBKO-UHFFFAOYSA-N |
规范 SMILES |
CC1CN(CCN1)C2=NC=CC=N2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2-Dimethyl-3-oxo-3-[2-(1-tritylimidazol-4-yl)ethylamino]propanoic acid](/img/structure/B13980968.png)

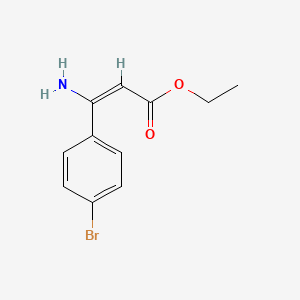




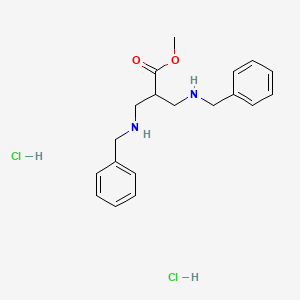
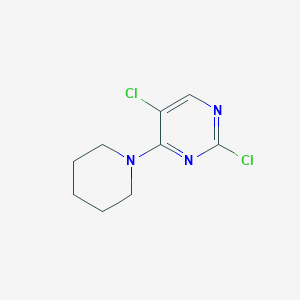
![1,1-Dimethylethyl N-[3-(2-hydroxypropyl)-4-pyridinyl]carbamate](/img/structure/B13981018.png)
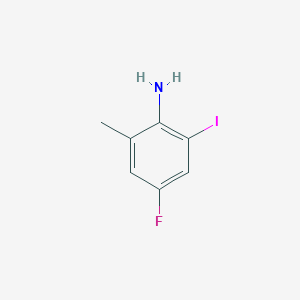

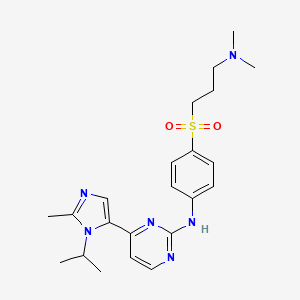
![4-[4-(2-Pyrrolidin-1-ylethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13981036.png)
